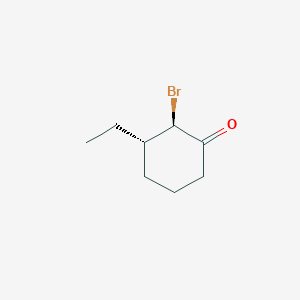

(2R,3S)-2-Bromo-3-ethylcyclohexan-1-one

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

921770-62-9 |

|---|---|

Molekularformel |

C8H13BrO |

Molekulargewicht |

205.09 g/mol |

IUPAC-Name |

(2R,3S)-2-bromo-3-ethylcyclohexan-1-one |

InChI |

InChI=1S/C8H13BrO/c1-2-6-4-3-5-7(10)8(6)9/h6,8H,2-5H2,1H3/t6-,8+/m0/s1 |

InChI-Schlüssel |

LUVVJRSICOPRSN-POYBYMJQSA-N |

Isomerische SMILES |

CC[C@H]1CCCC(=O)[C@@H]1Br |

Kanonische SMILES |

CCC1CCCC(=O)C1Br |

Herkunft des Produkts |

United States |

Stereochemical Significance of 2r,3s 2 Bromo 3 Ethylcyclohexan 1 One Within the Cyclohexanone Framework

The specific stereoisomer, (2R,3S)-2-Bromo-3-ethylcyclohexan-1-one, serves as an exemplary case study for understanding the profound impact of stereochemistry on the properties and reactivity of cyclic systems. The cyclohexanone (B45756) ring, a ubiquitous motif in natural products and pharmaceuticals, adopts a chair conformation to minimize steric strain. The substituents on this ring can occupy either axial or equatorial positions, leading to different spatial arrangements and, consequently, different chemical behaviors.

In the case of this compound, the molecule possesses two chiral centers at the C2 and C3 positions. The "R" configuration at C2 and the "S" configuration at C3 dictate a specific three-dimensional arrangement of the bromo and ethyl groups relative to the cyclohexanone ring. Conformational analysis of 2-halocyclohexanones has shown that the preference for the halogen to be in an axial or equatorial position is influenced by a delicate balance of steric and electronic effects. For 2-bromocyclohexanone, the axial conformation is often favored in the gas phase and in non-polar solvents, a preference that can be attributed to stabilizing hyperconjugative interactions between the C-Br bond and the carbonyl group's π-system. However, the presence of an additional substituent, the ethyl group at the C3 position, introduces further steric considerations that will influence the conformational equilibrium of the ring.

The specific (2R,3S) stereochemistry has significant implications for the molecule's reactivity. For instance, in reactions involving nucleophilic attack at the carbonyl carbon, the trajectory of the incoming nucleophile will be influenced by the steric hindrance imposed by the bromo and ethyl groups. Similarly, in reactions where the bromine atom acts as a leaving group, such as in E2 elimination reactions, the stereochemical requirement for an anti-periplanar arrangement between the departing bromine and a neighboring proton will be dictated by the conformational preferences of the ring. This precise stereochemical control is crucial in multi-step syntheses where the chirality of each intermediate must be meticulously preserved.

Historical Context and Evolution of Research on Chiral α Bromo Cyclic Ketones

Enantioselective and Diastereoselective Approaches to α-Bromination of Cyclohexanones

The introduction of a bromine atom at the α-position of a cyclohexanone derivative with stereocontrol is paramount for synthesizing compounds like this compound. This can be accomplished either by directly desymmetrizing an achiral ketone in an enantioselective manner or by functionalizing a chiral ketone where the existing stereocenter directs the approach of the brominating agent.

Direct Catalytic Asymmetric α-Bromination of Cyclohexanone Derivatives

Catalytic asymmetric methods provide an efficient route to chiral α-bromo ketones by using a small amount of a chiral catalyst to generate the desired product in high enantiomeric excess. These methods typically involve the in-situ generation of a chiral enolate or enamine equivalent, which then reacts with an electrophilic bromine source.

Organocatalysis has emerged as a powerful tool for the enantioselective α-functionalization of carbonyl compounds. The first organocatalytic enantioselective α-bromination of both aldehydes and ketones was a significant breakthrough in this field. nih.govresearchgate.netrsc.org These reactions are often mediated by chiral secondary amines, such as proline derivatives or C2-symmetric imidazolidinones, which react with the ketone to form a nucleophilic enamine intermediate. nih.govresearchgate.net This chiral enamine then reacts stereoselectively with an electrophilic brominating agent like N-Bromosuccinimide (NBS).

For ketones, C2-symmetric imidazolidine catalysts have been shown to be effective, affording α-brominated products in up to 94% enantiomeric excess (ee). nih.govrsc.org The catalyst controls the facial selectivity of the enamine, directing the bulky brominating agent to one face of the molecule. While early reports noted that NBS could lead to low yields and poor enantioselectivities, subsequent methodological refinements have overcome these limitations. researchgate.netacs.org For instance, the use of specific solvents like hexafluoroisopropanol (HFIP) and the controlled addition of water and NBS have enabled highly efficient reactions with low catalyst loadings and short reaction times. acs.org

Table 1: Examples of Organocatalytic Asymmetric α-Bromination of Ketones

| Ketone Substrate | Catalyst | Brominating Agent | Enantiomeric Excess (ee) | Reference |

| Cyclohexanone | C2-symmetric imidazolidine | N-Bromosuccinimide (NBS) | 90% | nih.gov |

| Cyclopentanone | C2-symmetric imidazolidine | N-Bromosuccinimide (NBS) | 94% | rsc.org |

| 4-tert-Butylcyclohexanone | C2-symmetric imidazolidine | N-Bromosuccinimide (NBS) | 92% | nih.gov |

Phase-transfer catalysis (PTC) is a valuable technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. nih.gov In asymmetric PTC, a chiral catalyst, usually a quaternary ammonium or phosphonium salt, transports a reactant from one phase to another. nih.gov For the α-bromination of ketones, the chiral phase-transfer catalyst forms a tight, chiral ion pair with the enolate of the ketone, which is generated by a base in the aqueous phase. nih.gov This chiral ion pair then reacts in the organic phase with an electrophilic bromine source.

The stereochemical outcome is dictated by the structure of the chiral catalyst, which shields one face of the enolate, leading to a stereoselective reaction. Cinchona alkaloid-derived quaternary ammonium salts are a privileged class of catalysts for these transformations. nih.govnih.gov The design of structurally rigid, chiral spiro-ammonium salts has also led to the development of high-performance catalysts that can overcome issues like Hofmann elimination that can occur with traditional PTCs. nih.gov This approach is highly versatile and has been applied to a wide range of α-functionalization reactions, including aminations, hydroxylations, and halogenations. nih.gov

Table 2: Representative Chiral Phase-Transfer Catalysts for Asymmetric Synthesis

| Catalyst Type | Privileged Structure | Typical Application | Reference |

| Quaternary Ammonium Salt | Cinchona Alkaloid Derivatives | Asymmetric alkylation, amination | nih.govnih.gov |

| Quaternary Ammonium Salt | Maruoka Catalyst (Spiro-type) | Asymmetric alkylation of glycine derivatives | nih.gov |

| Quaternary Phosphonium Salt | Binaphthyl-derived | Asymmetric α-amination | nih.gov |

Transition metal catalysis offers a complementary approach to the α-functionalization of ketones. These methods typically involve the formation of a chiral metal-enolate intermediate, which then undergoes reaction. mdpi.com Palladium-based catalytic systems have been extensively studied for carbonyl α-alkylation and arylation. mdpi.com While direct catalytic asymmetric α-bromination of ketones using transition metals is less common than organocatalysis, the principles can be extended. A chiral transition metal complex, formed from a metal precursor (e.g., Pd, Cu, Ir) and a chiral ligand, can coordinate to the ketone or its enolate. mdpi.comnih.govnih.gov

An alternative strategy involves a reversal of polarity, where the ketone is converted into an electrophile. nih.govresearchgate.netberkeley.edu For example, silyl enol ethers can act as masked ketone electrophiles that react with a wide range of nucleophiles in the presence of a chiral iridium catalyst. nih.govresearchgate.netberkeley.edu For halogenation, the strategy would involve the reaction of a chiral metal-enolate with an electrophilic bromine source. The success of such a reaction hinges on the design of a chiral ligand that can effectively control the stereochemistry of the resulting α-bromo ketone.

Table 3: Transition Metals and Ligands in Asymmetric α-Functionalization

| Metal | Ligand Type | Reaction Type | Reference |

| Palladium (Pd) | Chiral Bisphosphine | α-Arylation of lactams | mdpi.com |

| Copper (Cu) | Chiral Bis(phosphine) Dioxide | α-Arylation of silyl enol ethers | nih.gov |

| Iridium (Ir) | Metallacyclic Complex | α-Functionalization via silyl enol ethers | nih.gov |

Diastereoselective Functionalization of Cyclohexanones

An alternative and powerful strategy for synthesizing this compound involves a two-step process. First, a chiral 3-ethylcyclohexanone is prepared with the ethyl group in a defined stereochemical orientation. In the second step, this existing stereocenter at the C3 position directs the diastereoselective introduction of the bromine atom at the C2 position.

The stereoselective synthesis of the 3-ethylcyclohexanone precursor can be effectively achieved through asymmetric conjugate addition (or Michael addition) to a cyclohexenone derivative. nih.govnih.gov This reaction is one of the most reliable methods for creating stereocenters in cyclic systems. In this approach, a nucleophile, such as an organocuprate derived from an ethyl Grignard reagent, is added to the β-position of a cyclohexenone. The stereochemical outcome of this addition can be controlled by using a chiral ligand, often in conjunction with a copper catalyst. nih.gov

This strategy establishes the crucial C3 stereocenter. Once the chiral 3-ethylcyclohexanone is formed, its enolate can be generated. The pre-existing ethyl group at C3 will sterically hinder one face of the enolate, forcing the incoming electrophilic bromine source to attack from the less hindered face. This substrate-controlled diastereoselective bromination can lead to the desired (2R,3S) product with high selectivity. Domino reactions, such as a Michael-aldol sequence, are also powerful tools for rapidly assembling highly functionalized and substituted cyclohexanone scaffolds with excellent diastereoselectivity. nih.govnih.govacs.orgbeilstein-journals.org

Table 4: Examples of Diastereoselective Synthesis of Substituted Cyclohexanones

| Reaction Type | Nucleophile/Electrophile Pair | Catalyst/Mediator | Diastereomeric Ratio (dr) | Reference |

| Michael-Michael Domino | Curcumin & Arylidenemalonate | KOH / TBAB | Complete diastereoselectivity | nih.govbeilstein-journals.org |

| Michael-Aldol Domino | β-keto ester & Trisubstituted Michael acceptor | DBU (base) | up to >20:1 | nih.gov |

| Conjugate Addition | MeMgBr/ZnCl2/TMSCl | Copper-based | Excellent yield | thieme-connect.com |

| Conjugate Addition | Et2Zn | Cu / Chiral Phosphoramidite ligand | 97:3 er | nih.gov |

Stereoselective Introduction of Bromine via Pre-functionalized Intermediates

The stereoselective introduction of a bromine atom onto a pre-existing chiral scaffold is a key strategy for synthesizing compounds like this compound. This approach relies on a pre-functionalized intermediate where an existing stereocenter directs the incoming bromine atom to a specific face of the molecule, thereby controlling the diastereoselectivity of the reaction.

One common method involves the bromination of enolates or enol ethers derived from a chiral ketone. The existing stereocenter at the 3-position (the ethyl group in the target compound) can influence the conformation of the enolate intermediate, leading to a preferential attack of the brominating agent from the less sterically hindered face. For instance, the diastereoselective fluorination of (R)-3-methyl cyclohexanone has been shown to provide high diastereocontrol, a principle that is directly applicable to bromination. Using specific catalysts, either the trans or cis product can be obtained with high selectivity. nih.gov

Organocatalysis has emerged as a powerful tool for the enantioselective α-bromination of ketones. nih.govresearchgate.netrsc.orgresearchgate.net Chiral amines, such as derivatives of proline or cinchona alkaloids, can catalyze the reaction between a ketone and a bromine source like N-bromosuccinimide (NBS). The catalyst forms a chiral enamine intermediate with the ketone, which then reacts with the electrophilic bromine source. The bulky chiral catalyst shields one face of the enamine, directing the bromine to the other face and inducing high enantioselectivity. For cyclic ketones, this methodology has been shown to yield α-bromoketones with excellent enantiomeric excess (ee). nih.gov

Table 1: Organocatalytic Asymmetric α-Bromination of Cyclic Ketones

| Catalyst | Substrate | Brominating Agent | Solvent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| C2-symmetric imidazolidine | Cyclohexanone | NBS | CH2Cl2 | 85 | 92 | nih.gov |

| C2-symmetric imidazolidine | Cyclopentanone | NBS | CH2Cl2 | 81 | 94 | nih.gov |

Another approach involves the diastereoselective bromination of molecules containing a cyclohexenol moiety. researchgate.net The hydroxyl group can direct the brominating agent, leading to a stereocontrolled reaction. Although this method may require additional steps to convert the resulting product to the desired α-bromoketone, it offers a high degree of stereochemical control.

Synthesis of Chiral α-Bromoketones from Precursor Molecules

An alternative to direct bromination of a pre-existing ring is the construction of the chiral α-bromoketone from acyclic or different cyclic precursors that already contain the necessary stereochemical information.

Derivatization of Chiral Amino Acid Precursors to α-Bromoketones

A well-established and versatile method for the synthesis of chiral α-haloketones involves the use of readily available, enantiomerically pure α-amino acids from the chiral pool. rsc.orgacs.org This strategy is particularly effective for producing acyclic α-bromoketones, which can be valuable intermediates. The most common approach is a variation of the Arndt-Eistert homologation.

The general sequence begins with the N-protection of a selected amino acid (e.g., with a Boc or Cbz group). The protected amino acid is then activated, typically by forming a mixed anhydride with a chloroformate, such as ethyl chloroformate. This activated species reacts with diazomethane (CH₂) to form an α-diazoketone intermediate. Crucially, this reaction proceeds without racemization of the chiral center. Finally, the α-diazoketone is treated with anhydrous hydrogen bromide (HBr) to yield the desired α-bromoketone, with nitrogen gas as the only byproduct. acs.org

Table 2: Synthesis of Chiral α-Haloketones from N-Protected Amino Acids

| N-Protected Amino Acid | Activating Agent | Halogen Source | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Boc-L-Phenylalanine | Ethyl Chloroformate | HBr | (S)-1-Bromo-3-phenyl-2-butanone | High | acs.org |

| N-Boc-L-Leucine | Ethyl Chloroformate | HCl | (S)-1-Chloro-4-methyl-2-pentanone | 87 (over 3 steps) | acs.org |

This methodology provides excellent control over the stereochemistry at the carbon atom originating from the amino acid. While this directly produces acyclic compounds, these can serve as building blocks for more complex cyclic structures through subsequent cyclization reactions.

Stereocontrolled Transformations of Unsaturated Cyclic Ketones

The synthesis of chiral α-bromocyclohexanones can also be achieved through stereocontrolled transformations of α,β-unsaturated cyclic ketones. These methods often involve a conjugate addition to the enone system to set one stereocenter, followed by a diastereoselective bromination to install the second.

For example, the diastereoselective bromination of compounds containing a cyclohex-3-enol moiety has been reported. researchgate.net This process can be applied to the synthesis of complex molecules with high stereochemical control. The reaction of an allylic alcohol with a brominating agent can proceed through a bromonium ion intermediate. The existing stereochemistry on the ring directs the subsequent nucleophilic attack, leading to a specific diastereomer. While not a direct transformation of an unsaturated ketone, the principle of using an existing functional group and stereocenter to direct the introduction of bromine is a core concept.

Emerging Synthetic Strategies for Scalable Production of Chiral α-Bromocyclohexanones

The demand for enantiomerically pure compounds in pharmaceuticals and other industries has driven the development of more efficient, safer, and scalable synthetic methods. For the production of chiral α-haloketones, continuous flow chemistry has emerged as a significant advancement. acs.orgnbuv.gov.uanuph.edu.ua

The synthesis of α-haloketones from amino acid precursors, which involves the use of hazardous diazomethane, has been successfully adapted to flow processes. acs.org In a typical setup, a continuous-flow diazomethane generator is used, which produces diazomethane on demand and immediately directs it into the reaction stream. nbuv.gov.uanuph.edu.ua This avoids the need to store large quantities of this toxic and explosive reagent, significantly improving the safety of the process.

These flow chemistry approaches offer enhanced safety, reproducibility, and efficiency, making them highly attractive for industrial applications and the large-scale production of chiral α-bromoketones. nbuv.gov.ua

Stereochemical Investigations and Conformational Analysis Pertaining to 2r,3s 2 Bromo 3 Ethylcyclohexan 1 One

Diastereomeric and Enantiomeric Relationships in Substituted Cyclohexanones

Substituted cyclohexanones with multiple chiral centers, such as 2-bromo-3-ethylcyclohexan-1-one, can exist as multiple stereoisomers. These isomers can be classified based on their relationship to one another as either enantiomers or diastereomers. msu.eduyoutube.com

Enantiomers are non-superimposable mirror images of each other. For a molecule with 'n' chiral centers, there can be up to 2^n stereoisomers. The enantiomer of (2R,3S)-2-Bromo-3-ethylcyclohexan-1-one is (2S,3R)-2-Bromo-3-ethylcyclohexan-1-one. Enantiomers possess identical physical properties (e.g., melting point, boiling point, solubility) except for their interaction with plane-polarized light, which they rotate in equal but opposite directions. msu.edu

Diastereomers are stereoisomers that are not mirror images of each other. youtube.com The diastereomers of this compound include the (2R,3R) and (2S,3S) configurations. Unlike enantiomers, diastereomers have different physical and chemical properties.

| Stereoisomer | Relationship to this compound | Configuration at C2 | Configuration at C3 |

| (2S,3R)-2-Bromo-3-ethylcyclohexan-1-one | Enantiomer | S | R |

| (2R,3R)-2-Bromo-3-ethylcyclohexan-1-one | Diastereomer | R | R |

| (2S,3S)-2-Bromo-3-ethylcyclohexan-1-one | Diastereomer | S | S |

Conformational Analysis of 2-Bromo-3-ethylcyclohexan-1-one

The six-membered ring of cyclohexanone (B45756) is not planar and predominantly adopts a chair conformation to minimize angle and torsional strain. wikipedia.orgpearson.com For substituted cyclohexanones, the substituents can occupy either axial or equatorial positions, and the molecule will exist in a dynamic equilibrium between two interconverting chair conformations, a process known as ring flipping. masterorganicchemistry.combyjus.com

Chair Conformations and Inversion Barriers in Substituted Cyclohexanes

The chair conformation is the most stable arrangement for a cyclohexane (B81311) ring. wikipedia.org In this conformation, the substituents on the ring can be in one of two positions: axial (perpendicular to the plane of the ring) or equatorial (in the plane of the ring). pearson.com Through a process called a chair flip or ring inversion, a cyclohexane ring can convert from one chair conformation to another, causing all axial substituents to become equatorial and vice versa. masterorganicchemistry.comresearchgate.net This process has an energy barrier, but at room temperature, the interconversion is rapid. masterorganicchemistry.com For substituted cyclohexanes, the two chair conformers are often not of equal energy. libretexts.org

Influence of Bromine and Ethyl Substituents on Ring Conformation and Equilibria

The stability of a particular chair conformation is largely determined by the steric interactions of the substituents with the rest of the ring. Larger substituents generally prefer the more spacious equatorial position to avoid steric hindrance with other atoms. libretexts.orgvaia.com Specifically, 1,3-diaxial interactions, which are steric repulsions between an axial substituent and the axial hydrogens on the same side of the ring, are a major destabilizing factor. libretexts.org

For this compound, we must consider the conformational preferences of both the bromine atom and the ethyl group.

Ethyl Group: The ethyl group is considered a bulky substituent and has a strong preference for the equatorial position to minimize 1,3-diaxial interactions. vaia.comvaia.com

Bromine Atom: While larger than hydrogen, the steric demand of a bromine atom is less than that of an ethyl group. However, it still generally prefers the equatorial position. libretexts.org In some cases, electronic effects can influence the conformational preference of halogens. For 2-halocyclohexanones, there can be a stabilizing interaction between the axial halogen and the carbonyl group, which can slightly favor the axial position for the halogen. researchgate.net

Given the relative steric bulk, the conformation where the larger ethyl group occupies an equatorial position will be significantly more stable.

Steric and Electronic Effects Governing Diastereoselectivity

Steric and electronic effects are the primary factors that control the outcome of chemical reactions, leading to the preferential formation of one diastereomer over others (diastereoselectivity). acs.orgacs.org

Steric Effects: These arise from the spatial arrangement of atoms. In the context of this compound, the relative positioning of the bromo and ethyl groups will be influenced by steric hindrance during its synthesis. For instance, the addition of a reagent to a precursor molecule will likely occur from the less sterically hindered face of the ring. The larger groups will tend to orient themselves to be as far apart as possible in the transition state leading to the product.

Electronic Effects: These effects are due to the distribution of electron density in the molecule. francis-press.com The electronegative bromine atom and the carbonyl group create dipoles within the molecule. These dipoles can influence the trajectory of approaching reagents. Furthermore, stereoelectronic effects, which involve the spatial orientation of orbitals, play a critical role. For example, the alignment of orbitals of the incoming nucleophile with the π* orbital of the carbonyl group is crucial for addition reactions and is influenced by the existing substituents. acs.orgpitt.edu The preference for certain conformations can also be governed by hyperconjugative interactions between orbitals of the substituents and the ring. researchgate.netresearchgate.net

In the formation of substituted cyclohexanones, the interplay of these effects in the transition state determines the stereochemical outcome. youtube.com For example, in the reduction of a substituted cyclohexanone, the hydride will preferentially attack from the less hindered face, leading to a specific diastereomer of the resulting alcohol.

Advanced Spectroscopic and Computational Methods for Stereochemical Elucidation

Determining the absolute configuration of a chiral molecule like this compound requires specialized techniques. While NMR and X-ray crystallography are powerful tools, chiroptical methods are particularly suited for this purpose.

Application of Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govencyclopedia.pub Since enantiomers have mirror-image ECD spectra, this technique is a powerful tool for determining the absolute configuration of a chiral compound. encyclopedia.pub

The process typically involves the following steps:

Conformational Search: A computational search for all possible stable conformations of the molecule is performed. frontiersin.org

ECD Spectrum Calculation: For each stable conformation, the ECD spectrum is calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT). nih.govcomporgchem.com

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their predicted relative populations (Boltzmann distribution) to generate a final theoretical ECD spectrum.

Comparison with Experimental Data: The theoretical ECD spectrum is then compared with the experimentally measured spectrum. A good match between the two allows for the confident assignment of the absolute configuration. nih.govacs.org

Utility of Vibrational Circular Dichroism (VCD) in Chiral Structure Determination

Vibrational circular dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. bruker.comresearchgate.net It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com This differential absorption provides a unique fingerprint of the molecule's absolute stereochemistry.

For a molecule like this compound, VCD can be instrumental in unequivocally assigning the (2R,3S) configuration. The process involves comparing the experimentally measured VCD spectrum with the theoretical spectrum calculated for a known configuration (e.g., the 'R,S' enantiomer). A match between the experimental and calculated spectra confirms the absolute configuration of the synthesized or isolated compound.

The VCD spectrum exhibits characteristic bands corresponding to the vibrational modes of the molecule. The signs (positive or negative) and intensities of these VCD bands are highly sensitive to the molecule's three-dimensional structure. For instance, the stretching vibrations of the carbonyl (C=O) group and the C-Br bond, as well as various C-H bending modes, are expected to show distinct VCD signals.

To illustrate the principle, a hypothetical comparison of experimental and calculated VCD data for the carbonyl stretching region of this compound is presented below.

Interactive Data Table: Hypothetical VCD Data for the Carbonyl Stretch of this compound

| Vibrational Frequency (cm⁻¹) | Experimental ΔA (x 10⁻⁵) | Calculated ΔA (x 10⁻⁵) for (2R,3S) | Calculated ΔA (x 10⁻⁵) for (2S,3R) |

| 1725 | +3.5 | +3.8 | -3.8 |

| 1710 | -1.2 | -1.5 | +1.5 |

In this hypothetical scenario, the positive and negative couplet observed in the experimental spectrum aligns with the pattern calculated for the (2R,3S) enantiomer, thereby confirming its absolute configuration. The spectrum calculated for the (2S,3R) enantiomer would be an exact mirror image.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Stereochemistry (e.g., Coupling Constants, NOESY)

While VCD is ideal for determining absolute stereochemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for establishing the relative arrangement of substituents on the cyclohexanone ring. Techniques such as the analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect Spectroscopy (NOESY) provide detailed insights into the molecule's conformation and the relative stereochemistry of its chiral centers.

For this compound, the key is to determine the relative orientation of the bromine atom at C2 and the ethyl group at C3. In a chair conformation, these substituents can be either axial or equatorial. The relative cis/trans orientation of these groups is defined by their positions on the ring. The (2R,3S) configuration implies a trans relationship between the bromine and ethyl groups.

Coupling Constants (³JHH)

The magnitude of the vicinal coupling constant (³JHH) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. In a cyclohexane system, the coupling between two axial protons (³Jaa) is typically large (10-13 Hz), while the coupling between an axial and an equatorial proton (³Jae) or two equatorial protons (³Jee) is much smaller (2-5 Hz).

By analyzing the coupling constant of the proton at C2 (H2) with the proton at C3 (H3), the predominant conformation of the molecule can be deduced. For a trans relationship, if both the bromine and the ethyl group are equatorial, then H2 and H3 would both be axial, leading to a large ³J(H2,H3) value. Conversely, if both substituents were axial, H2 and H3 would be equatorial, resulting in a small coupling constant.

Hypothetical ¹H NMR Coupling Constant Data for a Conformer of this compound

| Interacting Protons | Dihedral Angle (°) | Expected Coupling Constant (³JHH, Hz) | Implied Relationship |

| H2 - H3 | ~180 | 11.5 | Axial-Axial |

| H3 - H4a | ~60 | 4.0 | Axial-Equatorial |

| H3 - H4e | ~60 | 3.5 | Axial-Equatorial |

The large coupling constant between H2 and H3 in this hypothetical data strongly suggests a diaxial relationship between these protons, which in turn indicates that both the bromine at C2 and the ethyl group at C3 preferentially occupy equatorial positions in the most stable chair conformation.

Nuclear Overhauser Effect Spectroscopy (NOESY)

NOESY is a 2D NMR technique that detects protons that are close to each other in space, typically within 5 Å. This is particularly useful for determining the relative stereochemistry in cyclic systems. In the case of this compound, a NOESY experiment would be expected to show correlations between protons that are in a 1,3-diaxial relationship.

For the conformation where the bromine and ethyl groups are both equatorial, H2 and H3 are axial. NOESY correlations would be expected between H2 (axial) and the axial protons at C4 and C6. Similarly, H3 (axial) would show correlations to the axial protons at C1 and C5. The absence of a NOESY correlation between the ethyl group protons and the axial protons at C1 and C5 would further support the equatorial position of the ethyl group.

Reactivity and Chemical Transformations of 2r,3s 2 Bromo 3 Ethylcyclohexan 1 One

Nucleophilic Substitution Reactions of α-Haloketones

The presence of the carbonyl group significantly influences the reactivity of the α-carbon, making it susceptible to nucleophilic attack. The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, increasing the electron deficiency at the α-carbon atom and making it more reactive towards nucleophiles compared to corresponding alkyl halides. nih.gov

Nucleophilic substitution at the α-carbon of (2R,3S)-2-bromo-3-ethylcyclohexan-1-one typically proceeds via an SN2 mechanism. This pathway is characterized by a backside attack of the nucleophile on the carbon atom bearing the leaving group (bromine). For the reaction to occur, the nucleophile must approach the electrophilic carbon from the side opposite to the leaving group. chemistrysteps.comyoutube.com This leads to an inversion of stereochemistry at the α-carbon. In the case of this compound, an SN2 reaction would result in the formation of a product with a (2S,3S) configuration.

The chair conformation of the cyclohexanone (B45756) ring plays a crucial role in the stereochemical outcome. For an efficient SN2 reaction, the bromine atom should ideally be in an axial position to allow for an unhindered backside attack by the nucleophile. chemistrysteps.com The rate of the SN2 reaction is dependent on the concentration of both the α-haloketone and the nucleophile. youtube.com

A wide array of nucleophiles can be employed in the substitution reactions of α-haloketones. The nature of the nucleophile dictates the type of product formed.

Carbon Nucleophiles: Reagents such as cyanides, enolates, and organocuprates can act as carbon nucleophiles, leading to the formation of new carbon-carbon bonds. For instance, reaction with sodium cyanide would yield the corresponding α-cyanoketone.

Oxygen Nucleophiles: Alkoxides and hydroxides are common oxygen nucleophiles. Reaction with an alkoxide (e.g., sodium methoxide) would produce an α-methoxyketone, while reaction with hydroxide can lead to the formation of an α-hydroxyketone or potentially trigger rearrangement reactions like the Favorskii rearrangement.

Nitrogen Nucleophiles: Amines and azides are effective nitrogen nucleophiles. Primary and secondary amines can displace the bromide to form α-aminoketones.

Sulfur Nucleophiles: Thiolates and thiourea are examples of sulfur nucleophiles that react with α-haloketones to form α-thioketones and thiazole derivatives, respectively.

| Nucleophile Type | Example Nucleophile | Product Type |

| Carbon | Sodium Cyanide (NaCN) | α-Cyanoketone |

| Oxygen | Sodium Methoxide (NaOCH₃) | α-Methoxyketone |

| Nitrogen | Ammonia (NH₃) | α-Aminoketone |

| Sulfur | Sodium Thiolate (NaSR) | α-Thioketone |

Elimination Reactions (E1 and E2) and Stereochemical Implications

In the presence of a base, this compound can undergo elimination of hydrogen bromide to form an α,β-unsaturated ketone. fiveable.melibretexts.org This reaction typically follows an E2 mechanism, which is a concerted, one-step process. libretexts.orgyoutube.com

For an E2 elimination to occur, a specific stereochemical arrangement is required: the β-hydrogen and the leaving group (bromine) must be in an anti-periplanar conformation. chemistrysteps.comyoutube.com In the context of the cyclohexane (B81311) ring, this means that both the β-hydrogen and the α-bromine must be in axial positions. chemistrysteps.com The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. youtube.com

The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. youtube.commasterorganicchemistry.com In the case of this compound, elimination can potentially lead to two different α,β-unsaturated ketones. The formation of the more substituted double bond is generally favored.

Under certain conditions, particularly with a weak base and a substrate that can form a stable carbocation, an E1 elimination might occur. masterorganicchemistry.comyoutube.com This is a two-step process involving the formation of a carbocation intermediate. masterorganicchemistry.comyoutube.com However, for secondary α-haloketones like this compound, the E2 pathway is generally more common, especially with strong bases. masterorganicchemistry.com

| Reaction Type | Mechanism | Stereochemical Requirement | Product |

| Elimination | E2 | Anti-periplanar β-H and Br | α,β-Unsaturated Ketone |

| Elimination | E1 | Formation of a stable carbocation | α,β-Unsaturated Ketone |

Rearrangement Reactions: Favorskii and Related Carbocation Rearrangements

One of the most significant reactions of α-haloketones is the Favorskii rearrangement. wikipedia.orgorganicreactions.org This reaction occurs in the presence of a base (such as hydroxide or alkoxide) and leads to the formation of a carboxylic acid derivative with a rearranged carbon skeleton. wikipedia.orgnrochemistry.comalfa-chemistry.com For cyclic α-haloketones, this rearrangement results in a ring contraction. wikipedia.orgalfa-chemistry.com

The mechanism of the Favorskii rearrangement for compounds with an enolizable α'-hydrogen, like this compound, is believed to proceed through a cyclopropanone (B1606653) intermediate. wikipedia.orgmychemblog.com The base abstracts a proton from the α'-carbon to form an enolate, which then undergoes intramolecular nucleophilic attack on the carbon bearing the halogen to form the bicyclic cyclopropanone. wikipedia.org Subsequent nucleophilic attack by the base on the carbonyl carbon of the cyclopropanone, followed by ring opening, leads to the final carboxylic acid derivative.

In cases where a stable carbocation can be formed, other rearrangement reactions, such as hydride or alkyl shifts, may occur. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com These rearrangements are driven by the formation of a more stable carbocation intermediate. libretexts.orglibretexts.orgyoutube.com For instance, if a secondary carbocation is formed, it could rearrange to a more stable tertiary carbocation via a 1,2-hydride or 1,2-alkyl shift before reacting further. libretexts.org

| Rearrangement | Key Intermediate | Product from Cyclic α-Haloketone |

| Favorskii | Cyclopropanone | Ring-contracted carboxylic acid derivative |

| Carbocation | More stable carbocation | Rearranged product |

Cycloaddition and Cyclocondensation Reactions of α-Bromoketones

α-Bromoketones are valuable precursors for the synthesis of various heterocyclic compounds. They can participate in cycloaddition and cyclocondensation reactions with a range of reagents.

Pyrroles: The Hantzsch pyrrole synthesis involves the reaction of an α-haloketone with a β-enamino ester or a similar compound.

Thiazoles: The Hantzsch thiazole synthesis is a classic method for preparing thiazoles, involving the reaction of an α-haloketone with a thioamide.

Benzofurans: Substituted benzofurans can be synthesized via the cyclo-condensation of α-haloketones with o-hydroxycarbonyl compounds, such as salicylaldehyde. nih.gov

These reactions underscore the utility of α-bromoketones as versatile building blocks in the construction of complex molecular architectures.

| Heterocycle | Reactant(s) with α-Bromoketone | Reaction Type |

| Pyrrole | β-Enamino ester | Cyclocondensation |

| Thiazole | Thioamide | Cyclocondensation |

| Benzofuran | o-Hydroxycarbonyl compound | Cyclocondensation |

Formation of Complex Polycyclic Structures

Currently, there is no available research in the scientific literature that specifically details the reactivity of this compound in the formation of complex polycyclic structures. While α-bromo ketones are a versatile class of intermediates in organic synthesis, and their utility in constructing cyclic and polycyclic systems is well-established, dedicated studies on the application of this particular stereoisomer for this purpose have not been reported.

General synthetic strategies that could hypothetically involve a substrate like this compound for the synthesis of polycyclic frameworks include:

Intramolecular Alkylation: Following the generation of an enolate, the bromide could be displaced by an intramolecular nucleophilic attack from another part of the molecule, leading to the formation of a new ring.

Radical Cyclization: Homolytic cleavage of the carbon-bromine bond could initiate a radical cascade, resulting in the formation of one or more rings.

Cycloaddition Reactions: The corresponding α,β-unsaturated ketone, formed via dehydrobromination, could serve as a dienophile or dipolarophile in various cycloaddition reactions to build polycyclic systems.

However, without specific experimental data and research findings for this compound, any discussion of its role in the formation of complex polycyclic structures would be purely speculative.

Mechanistic Investigations into Reactions Involving 2r,3s 2 Bromo 3 Ethylcyclohexan 1 One

Computational Chemistry for Reaction Pathway Elucidation

Computational chemistry serves as a powerful tool to unravel the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For a chiral α-haloketone like (2R,3S)-2-Bromo-3-ethylcyclohexan-1-one, computational studies would be invaluable in understanding the stereochemical outcomes and reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost. DFT calculations would be central to elucidating the reaction pathways of this compound.

Researchers would begin by mapping the potential energy surface for reactions such as nucleophilic substitution or elimination. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. For instance, in a reaction with a nucleophile, DFT could be used to model the transition states for both SN2 (bimolecular nucleophilic substitution) and E2 (bimolecular elimination) pathways. The calculated activation energies (the energy difference between the reactants and the transition state) would reveal which pathway is kinetically favored.

The stereochemistry of the starting material, with defined (2R,3S) centers, is crucial. DFT calculations can predict how this initial stereochemistry influences the stereochemical outcome of the product. For example, in an SN2 reaction, the calculations would model the backside attack of the nucleophile and the inversion of stereochemistry at the C2 position. The presence of the ethyl group at C3 would sterically and electronically influence the approach of the nucleophile, an effect that can be quantified through DFT.

A hypothetical DFT study might compare the energy barriers for the attack of a nucleophile from the axial versus the equatorial face of the cyclohexanone (B45756) ring, providing insight into the diastereoselectivity of such reactions.

Table 1: Hypothetical DFT-Calculated Activation Energies for Nucleophilic Attack on this compound

| Reaction Pathway | Nucleophile | Solvent Model | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| SN2 (Axial Attack) | OH⁻ | Water (PCM) | 22.5 |

| SN2 (Equatorial Attack) | OH⁻ | Water (PCM) | 25.1 |

Note: The data in this table is illustrative and not based on actual experimental or computational results.

While DFT provides energetic information, more advanced techniques can offer deeper insights into the nature of chemical bonding and interactions throughout a reaction.

Quantum Theory of Atoms in Molecules (QTAIM) , often used in conjunction with methods like Interacting Quantum Atoms (IQA) , could be employed to analyze the electron density distribution. IQA partitions the total energy of the system into intra-atomic and inter-atomic contributions, allowing for a detailed breakdown of the forces at play. For instance, an IQA analysis of the transition state for bromide departure could quantify the electrostatic and covalent contributions to the breaking of the C-Br bond and the formation of the new bond with the nucleophile.

Quantum Flowers of Reaction Paths (QFARP) is a newer conceptual tool that could visualize and analyze the complex multidimensional potential energy surfaces of reactions involving this compound. This method helps in understanding the branching of reaction pathways and the factors that guide the system towards a specific product.

Kinetic Studies and Determination of Rate-Limiting Steps

Experimental kinetic studies are essential to validate the predictions of computational models and to determine the rate-limiting step of a reaction. For reactions involving this compound, the reaction rate would be monitored under various conditions.

By systematically varying the concentrations of the substrate and the nucleophile/base, the order of the reaction with respect to each component can be determined. For example, if the reaction rate doubles upon doubling the concentration of the substrate but is unaffected by the concentration of the nucleophile, it would suggest a first-order (SN1 or E1) mechanism. Conversely, if the rate depends on the concentration of both, a second-order (SN2 or E2) mechanism is likely.

Table 2: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile

| [Substrate] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

|---|---|---|

| 0.1 | 0.1 | 1.2 x 10⁻⁴ |

| 0.2 | 0.1 | 2.4 x 10⁻⁴ |

Note: The data in this table is illustrative and suggests a second-order reaction, consistent with an SN2 or E2 mechanism.

Role of Intermediates and Catalytic Cycles in Enantioselective Processes

The stereocenters in this compound make it a potentially valuable substrate or intermediate in enantioselective synthesis. In such processes, a chiral catalyst is used to favor the formation of one enantiomer or diastereomer over others.

Mechanistic investigations would focus on the interaction between the substrate and the chiral catalyst. This often involves the formation of transient intermediates. Spectroscopic techniques like NMR and mass spectrometry could be used to detect and characterize these intermediates. For example, in a metal-catalyzed cross-coupling reaction, intermediates where the substrate is coordinated to the metal center might be observable.

Understanding the catalytic cycle is paramount. This involves identifying each step of the cycle, including substrate binding, oxidative addition, migratory insertion, and reductive elimination. For each step, it is important to understand how the chiral catalyst controls the stereochemistry. Computational modeling, in conjunction with experimental studies, can map out the energetics of the entire catalytic cycle, identifying the stereochemistry-determining step. This is the step in which the new stereocenter is formed or the relative orientation of existing stereocenters is set.

For instance, if this compound were used in an enantioselective reaction catalyzed by a chiral palladium complex, studies would aim to elucidate the structure of the diastereomeric transition states leading to the different product stereoisomers. The energy difference between these transition states, dictated by the interactions with the chiral ligand, would determine the enantiomeric excess of the product.

Synthetic Utility and Applications of Chiral 2 Bromo 3 Ethylcyclohexan 1 One Derivatives in Organic Synthesis Research

Role as Chiral Building Blocks for Stereodefined Molecules

Chiral α-halo ketones, such as (2R,3S)-2-Bromo-3-ethylcyclohexan-1-one, are fundamental chiral building blocks in the synthesis of enantiomerically pure complex molecules. nih.govtcichemicals.com The fixed stereochemistry at the C2 and C3 positions of the cyclohexanone (B45756) ring allows for the transfer of chirality to new products, making them indispensable in asymmetric synthesis. The presence of the bromine atom and the ketone functionality provides two reactive centers that can be manipulated sequentially or in concert to build molecular complexity with a high degree of stereocontrol.

The utility of such building blocks is rooted in their ability to undergo a variety of stereospecific reactions. For instance, the bromine atom can be displaced by a wide range of nucleophiles in an SN2 reaction, which typically proceeds with inversion of configuration at the C2 position. This allows for the introduction of new functional groups with a defined stereochemistry. Concurrently, the ketone can be targeted by nucleophiles or be reduced to an alcohol, creating a new stereocenter. The interplay of these two reactive sites makes chiral 2-bromo-3-alkylcyclohexanones powerful intermediates in the synthesis of natural products and pharmaceutical agents. researchgate.net

Table 1: Representative Transformations of Chiral α-Bromo Ketones

| Transformation | Reagents/Conditions | Product Type | Stereochemical Outcome |

| Nucleophilic Substitution | Nu- (e.g., R2CuLi, NaN3) | α-Substituted Ketone | Inversion at C-Br center |

| Reduction of Ketone | NaBH4, LiAlH4 | Bromohydrin | Diastereoselective |

| Favorskii Rearrangement | Base (e.g., NaOMe) | Ring-contracted ester | Stereospecific |

| Grignard Reaction | RMgX | Tertiary Alcohol | Diastereoselective |

Precursors for Chiral α-Substituted Ketones, Alcohols, and Amines

The inherent reactivity of this compound and its analogs makes them excellent precursors for a variety of chiral molecules.

Chiral α-Substituted Ketones: The most direct application is the displacement of the bromide with a nucleophile. This can be achieved with a range of reagents, including organocuprates, enolates, and heteronucleophiles, to introduce a new substituent at the α-position. nih.gov The stereochemical integrity of the C3 position is maintained, and the stereochemistry at the C2 position is typically inverted, leading to the formation of a trans-disubstituted cyclohexanone.

Chiral Alcohols: Stereoselective reduction of the ketone functionality in α-bromo ketones leads to the formation of chiral bromohydrins. researchgate.net Subsequent reductive debromination can then afford chiral alcohols. The stereochemical outcome of the ketone reduction can often be controlled by the choice of reducing agent and reaction conditions, allowing for the selective formation of different diastereomers.

Chiral Amines: Chiral amines can be synthesized from these precursors through several routes. One common method involves the displacement of the bromide with an azide (B81097) nucleophile, followed by reduction of the resulting α-azido ketone. Alternatively, reductive amination of the ketone can be performed, followed by subsequent manipulation of the bromine atom. Biocatalytic methods using transaminases are also increasingly employed for the conversion of ketones to chiral amines with high enantioselectivity. nih.gov

Integration into Cascade and Domino Reactions

The dual functionality of α-bromo ketones makes them ideal substrates for cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. This approach is highly efficient and aligns with the principles of green chemistry.

For example, a nucleophilic attack on the carbonyl carbon can initiate a sequence of reactions. The resulting intermediate can then undergo an intramolecular reaction involving the bromine-bearing carbon. A classic example is the Favorskii rearrangement, where treatment with a base leads to the formation of a cyclopropanone (B1606653) intermediate, which then undergoes ring-opening to yield a ring-contracted carboxylic acid derivative.

Domino reactions involving α-bromo ketones can also be initiated by a nucleophilic attack at the α-carbon. The newly introduced functional group can then participate in a subsequent cyclization or rearrangement reaction. These types of reactions are powerful tools for the rapid construction of complex polycyclic systems from relatively simple starting materials.

Synthetic Pathways to Complex Molecular Architectures of Research Interest

The synthetic versatility of chiral 2-bromo-3-alkylcyclohexanones allows for their incorporation into the synthesis of a wide array of complex molecular architectures. These building blocks can serve as key fragments in the total synthesis of natural products, where the stereochemistry of the final molecule is critical for its biological activity.

The development of novel synthetic methodologies that utilize chiral α-bromo ketones continues to be an active area of research, with the potential to unlock new pathways to previously inaccessible molecular architectures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.